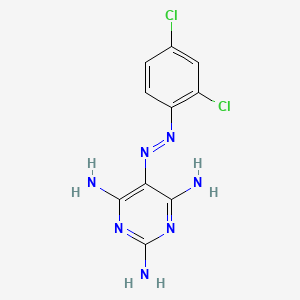
5-((2,4-Dichlorophenyl)azo)-2,4,6-triaminopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure. This specific compound is characterized by the presence of a dichlorophenyl azo group and three amino groups attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves condensation reactions. For Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino-, a common synthetic route includes the reaction of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of pyrimidine derivatives can involve large-scale condensation reactions using automated reactors. The process may include steps such as purification through crystallization or distillation to ensure the high purity of the final product. Microwave-assisted synthesis is also a robust approach for preparing pyrimidine derivatives, offering advantages such as reduced reaction times and higher yields .
化学反应分析
Types of Reactions
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine compounds .
科学研究应用
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
相似化合物的比较
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit anticancer properties and are used in similar research applications.
Triazolopyrimidines: These compounds are evaluated for their antiproliferative activity against various cancer cell lines.
Uniqueness
Pyrimidine,5-((2,4-dichlorophenyl)azo)-2,4,6-triamino- is unique due to its specific structural features, such as the dichlorophenyl azo group and multiple amino groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research .
属性
CAS 编号 |
32524-37-1 |
|---|---|
分子式 |
C10H9Cl2N7 |
分子量 |
298.13 g/mol |
IUPAC 名称 |
5-[(2,4-dichlorophenyl)diazenyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H9Cl2N7/c11-4-1-2-6(5(12)3-4)18-19-7-8(13)16-10(15)17-9(7)14/h1-3H,(H6,13,14,15,16,17) |
InChI 键 |
GELKBEAHMREOLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)N=NC2=C(N=C(N=C2N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
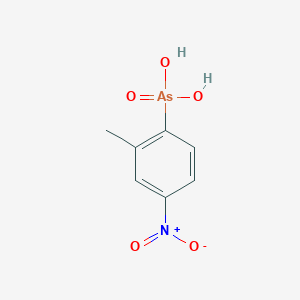
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)
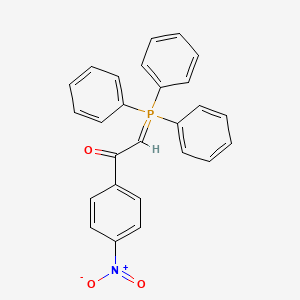
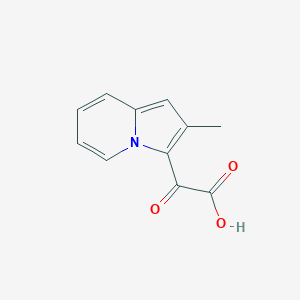
![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
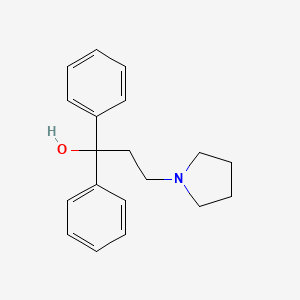
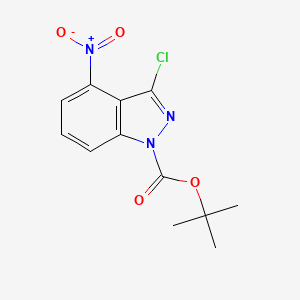
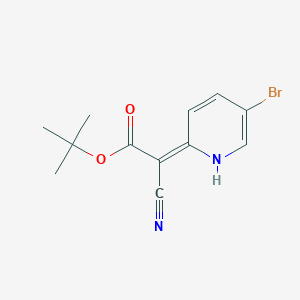
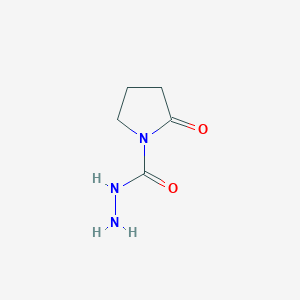
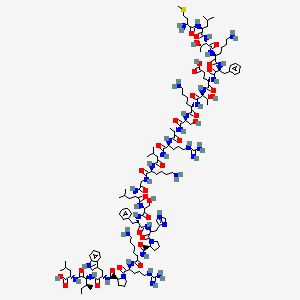

![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
